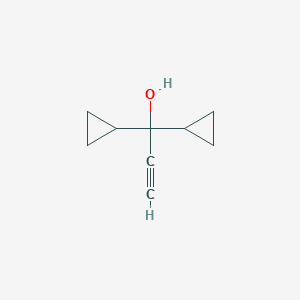
Bismuth oxide (Bi2O3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth oxide (Bi2O3) is an inorganic compound that has garnered significant attention in scientific and industrial research due to its unique properties. It is characterized by its yellow color and exists in several polymorphic forms, including alpha (α), beta (β), gamma (γ), and delta (δ) phases. The alpha phase is stable at room temperature and has a monoclinic crystal structure, while the beta phase is stable at higher temperatures and has a cubic fluorite-like structure .
Vorbereitungsmethoden
Bismuth oxide can be synthesized through various methods, each yielding different levels of purity and crystalline structures. The primary methods include:
Thermal Decomposition: Bismuth (III) nitrate is gently heated until it decomposes into bismuth oxide, nitrogen dioxide, and oxygen. The chemical equation for this reaction is[ 2Bi(NO_3)_3 \rightarrow 2Bi_2O_3 + 6NO_2 + O_2 ]
Precipitation Method: Bismuth oxide can also be obtained through the precipitation of bismuth salts using strong alkalis such as sodium hydroxide.
Solution Combustion Synthesis: This method involves the use of a fuel, such as sucrose, to rapidly produce bismuth oxide through an exothermic reaction.
Analyse Chemischer Reaktionen
Bismuth oxide undergoes various chemical reactions, including:
Reduction: Bismuth oxide can be reduced to metallic bismuth using reducing agents such as ethanol.
Photocatalytic Reactions: Bismuth oxide is a promising photocatalyst for the decomposition of pollutants under visible and ultraviolet light.
Wissenschaftliche Forschungsanwendungen
Bismuth oxide has a wide range of applications in various fields:
Wirkmechanismus
The mechanism by which bismuth oxide exerts its effects varies depending on its application:
Photocatalysis: Bismuth oxide extends its photoresponse to the visible light domain, making it effective in degrading pollutants.
Biomedical Applications: In cancer treatment, bismuth oxide nanoparticles enhance imaging and therapeutic efficacy by targeting tumor cells and providing contrast in imaging techniques.
Vergleich Mit ähnlichen Verbindungen
Bismuth oxide can be compared with other bismuth compounds, such as:
Bismuth Oxyhalides (BiOX): These compounds have similar photocatalytic properties but differ in their bandgap and structural properties.
Bismuth Vanadate (BiVO4): Known for its photocatalytic activity, bismuth vanadate has a narrower bandgap compared to bismuth oxide.
Bismuth Molybdate (Bi2MoO6): This compound is also used in photocatalysis and has different structural and electronic properties compared to bismuth oxide.
Bismuth oxide stands out due to its high thermal stability, unique crystalline phases, and versatile applications across various fields.
Eigenschaften
Molekularformel |
BiO3-6 |
|---|---|
Molekulargewicht |
256.979 g/mol |
InChI |
InChI=1S/Bi.3O/q;3*-2 |
InChI-Schlüssel |
MEPZNTYFGPFXIA-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-2].[O-2].[Bi] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Pyridinecarbonitrile, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B8799075.png)






![5-Nitrobenzo[b]thiophen-3-amine](/img/structure/B8799107.png)

![2-Amino-5-methylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B8799119.png)
